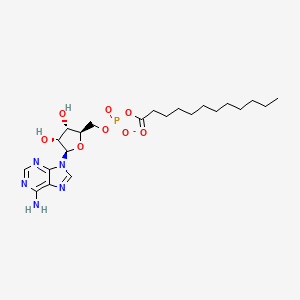![molecular formula C25H37NO2 B1261427 1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one CAS No. 71076-28-3](/img/structure/B1261427.png)
1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quadazocine: , identified by the Unique Ingredient Identifier (UNII) X9BMD58553, is a substituted hexahydro-2,6-methano-3-benzazocine. It is known for its potent antagonistic effects on the μ opioid receptor and less potent antagonistic effects on the κ and δ opioid receptors . This compound has been patented by Sterling Drug Inc. as an analgesic and narcotic antagonist .
Análisis De Reacciones Químicas
Quadazocine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Quadazocine has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving opioid receptor antagonists.
Biology: It is used to study the effects of opioid receptor antagonism on various biological processes.
Medicine: It has potential therapeutic applications as an analgesic and narcotic antagonist.
Industry: It is used in the development of new pharmaceuticals targeting opioid receptors .
Mecanismo De Acción
Quadazocine exerts its effects by antagonizing the μ opioid receptor, which is involved in pain modulation and reward pathways. By blocking this receptor, Quadazocine can reduce the effects of opioid agonists, making it useful in the treatment of opioid addiction and overdose. The molecular targets and pathways involved include the μ, κ, and δ opioid receptors .
Comparación Con Compuestos Similares
Quadazocine is unique in its potent antagonistic effects on the μ opioid receptor compared to other similar compounds. Some similar compounds include:
Naloxone: Another opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Used in the treatment of opioid and alcohol dependence.
Buprenorphine: A partial agonist of the μ opioid receptor used in the treatment of opioid addiction .
Quadazocine’s uniqueness lies in its specific chemical structure and its balanced antagonistic effects on multiple opioid receptors.
Propiedades
Número CAS |
71076-28-3 |
|---|---|
Fórmula molecular |
C25H37NO2 |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one |
InChI |
InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25-/m1/s1 |
Clave InChI |
LOYWOYCPSWPKFH-DSNGMDLFSA-N |
SMILES |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
SMILES isomérico |
C[C@@]12CCN([C@@H]([C@@]1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
SMILES canónico |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C |
| 71276-43-2 | |
Sinónimos |
quadazocine quadazocine mesylate, (2R-(2alpha,6alpha,11S))-isomer quadazocine mesylate, (2S-(2alpha,6alpha,11S))-isomer Win 44,441 Win 44441 Win 44441-3 Win-44441 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)






![methyl (1R,10S,11R,19R)-11-acetyloxy-12-ethyl-4-[(12R,13S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1261357.png)


![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)


